

# Funobactam: A Head-to-Head Comparison with Existing Antibiotic Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria constitutes a formidable challenge to global public health. The development of novel antibiotic adjuvants, particularly  $\beta$ -lactamase inhibitors, is a critical strategy to preserve the efficacy of existing  $\beta$ -lactam antibiotics. **Funobactam** (formerly XNW4107), a novel diazabicyclooctane  $\beta$ -lactamase inhibitor, is currently in late-stage clinical development in combination with imipenem/cilastatin. This guide provides a comprehensive head-to-head comparison of **Funobactam** with established and contemporary antibiotic adjuvants, supported by available preclinical and clinical data.

### **Overview of Funobactam**

**Funobactam** is a potent inhibitor of Ambler class A, C, and D serine  $\beta$ -lactamases.[1] Its combination with the carbapenem antibiotic imipenem (and the renal dehydropeptidase inhibitor cilastatin) aims to restore imipenem's activity against a broad spectrum of carbapenem-resistant Gram-negative bacteria.

# In Vitro Efficacy: A Comparative Snapshot

The in vitro potency of **Funobactam** in combination with imipenem has been evaluated against a range of multidrug-resistant pathogens. The addition of **Funobactam** leads to a significant reduction in the minimum inhibitory concentrations (MICs) of imipenem.

Table 1: Comparative In Vitro Activity (MIC) of Imipenem/Funobactam and Comparators



| Organism                                                  | Drug<br>Combination | MIC90 (mg/L) | Fold<br>Reduction in<br>Imipenem<br>MIC90 | Reference |
|-----------------------------------------------------------|---------------------|--------------|-------------------------------------------|-----------|
| Imipenem-<br>nonsusceptible<br>Acinetobacter<br>baumannii | Imipenem            | >64          | -                                         | [2]       |
| Imipenem/Funob<br>actam                                   | 8                   | 16           | [2]                                       |           |
| Imipenem-<br>resistant<br>Klebsiella<br>pneumoniae        | Imipenem            | >256         | -                                         | [2]       |
| Imipenem/Funob<br>actam                                   | 2                   | 128          | [2]                                       |           |

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

# **Head-to-Head In Vivo Efficacy**

A crucial assessment of a new antibiotic adjuvant is its performance in preclinical infection models compared to existing therapies. A neutropenic murine thigh infection model has been utilized to compare the in vivo efficacy of the human-simulated regimen (HSR) of imipenem/**funobactam** with other commercially available  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations against serine carbapenemase-producing Klebsiella pneumoniae.

Table 2: Comparative In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model against KPC-producing K. pneumoniae



| Drug Combination<br>(Human-Simulated<br>Regimen) | Mean Change in<br>log10 CFU/thigh at<br>24h               | Outcome        | Reference |
|--------------------------------------------------|-----------------------------------------------------------|----------------|-----------|
| Imipenem/Funobacta<br>m (500/250 mg q6h)         | Stasis                                                    | Bacteriostatic | [3][4]    |
| Imipenem/Relebactam                              | Comparable CFU reduction to Imipenem/Funobacta m          | Bacteriostatic | [4]       |
| Meropenem/Vaborbac<br>tam                        | Comparable CFU<br>reduction to<br>Imipenem/Funobacta<br>m | Bacteriostatic | [4]       |
| Ceftazidime/Avibacta<br>m                        | Greater CFU<br>reduction than other<br>regimens           | Bactericidal   | [4]       |

Note: KPC = Klebsiella pneumoniae carbapenemase. CFU = Colony Forming Units. Stasis indicates no net change in bacterial count.

The data indicates that while imipenem/**funobactam** demonstrates potent in vivo efficacy, achieving stasis against KPC-producing K. pneumoniae, the ceftazidime/avibactam combination showed a greater bactericidal effect in this specific preclinical model.[4] Against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa, the imipenem/**funobactam** HSR produced a >1-log kill against the majority of isolates tested.[1][3]

#### **Clinical Trials: The Ultimate Head-to-Head Test**

The most definitive comparison comes from randomized controlled clinical trials. A multicenter, randomized, double-blind, comparative Phase 3 clinical study (NCT05204368) is underway to directly evaluate the efficacy and safety of intravenous imipenem/cilastatin/funobactam against imipenem/cilastatin/relebactam in adult patients with hospital-acquired or ventilator-



associated bacterial pneumonia.[6] The results of this trial will be pivotal in defining the clinical positioning of **Funobactam** relative to relebactam.

# **Experimental Protocols**

### **Minimum Inhibitory Concentration (MIC) Determination**

The in vitro activity of imipenem/**funobactam** and comparator agents is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).



Click to download full resolution via product page

Workflow for MIC Determination.

## **Neutropenic Murine Thigh Infection Model**

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: Mice are inoculated intramuscularly in the thigh with a standardized bacterial suspension.



- Treatment: Human-simulated regimens of the test compounds (e.g., imipenem/funobactam)
  and comparators are administered, typically intravenously or subcutaneously, at specified
  intervals to mimic human plasma concentration-time profiles.
- Assessment: At 24 hours post-infection, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). The change in bacterial count from the start of therapy is the primary endpoint.





Click to download full resolution via product page

Murine Thigh Infection Model Workflow.

# **Mechanism of Action: A Logical Comparison**

**Funobactam**, like avibactam and relebactam, is a diazabicyclooctane derivative. These inhibitors function as non- $\beta$ -lactam  $\beta$ -lactamase inhibitors. In contrast, older adjuvants like clavulanic acid and sulbactam are themselves  $\beta$ -lactams and act as "suicide inhibitors," being irreversibly inactivated upon binding to the  $\beta$ -lactamase. Vaborbactam is distinct, belonging to the class of boronic acid inhibitors.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of a novel β-lactamase inhibitor combination imipenem/XNW4107 against recent clinical Gram-negative bacilli from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Funobactam Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Funobactam: A Head-to-Head Comparison with Existing Antibiotic Adjuvants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363246#head-to-head-studies-of-funobactam-with-existing-antibiotic-adjuvants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com